Palladium, dichlorobis(1-methyl-1H-imidazole)-
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Overview
Description
Palladium, dichlorobis(1-methyl-1H-imidazole)- is a coordination compound featuring palladium as the central metal atom coordinated to two chloride ions and two 1-methyl-1H-imidazole ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of palladium, dichlorobis(1-methyl-1H-imidazole)- typically involves the reaction of palladium(II) chloride with 1-methyl-1H-imidazole in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center . The general reaction can be represented as follows:
PdCl2+2C4H6N2→PdCl2(C4H6N2)2
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Palladium, dichlorobis(1-methyl-1H-imidazole)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of palladium.
Reduction: It can be reduced to lower oxidation states or even to metallic palladium.
Substitution: Ligands can be substituted with other donor molecules, altering the coordination environment around the palladium center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction could produce palladium(0) nanoparticles .
Scientific Research Applications
Palladium, dichlorobis(1-methyl-1H-imidazole)- has several scientific research applications:
Biology: The compound’s potential biological activity is being explored, particularly its interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs.
Mechanism of Action
The mechanism by which palladium, dichlorobis(1-methyl-1H-imidazole)- exerts its effects involves the coordination of the palladium center to various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive. The molecular targets and pathways involved depend on the specific application, but generally, the palladium center acts as a catalytic site for various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Palladium, dichlorobis(1H-imidazole)-: Similar structure but without the methyl group on the imidazole ligand.
Palladium, dichlorobis(1-ethyl-1H-imidazole)-: Similar structure with an ethyl group instead of a methyl group on the imidazole ligand.
Palladium, dichlorobis(1-phenyl-1H-imidazole)-: Similar structure with a phenyl group on the imidazole ligand.
Uniqueness
Palladium, dichlorobis(1-methyl-1H-imidazole)- is unique due to the presence of the methyl group on the imidazole ligand, which can influence the electronic properties and steric hindrance around the palladium center. This can affect the compound’s reactivity and selectivity in catalytic applications .
Properties
Molecular Formula |
C8H12Cl2N4Pd |
---|---|
Molecular Weight |
341.53 g/mol |
IUPAC Name |
dichloropalladium;1-methylimidazole |
InChI |
InChI=1S/2C4H6N2.2ClH.Pd/c2*1-6-3-2-5-4-6;;;/h2*2-4H,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
KHXKRWSJTNBXRA-UHFFFAOYSA-L |
Canonical SMILES |
CN1C=CN=C1.CN1C=CN=C1.Cl[Pd]Cl |
Origin of Product |
United States |
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